6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Catalog No.
S740325
CAS No.
907211-31-8
M.F
C13H12FNO2
M. Wt
233.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxy...

CAS Number

907211-31-8

Product Name

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

InChI

InChI=1S/C13H12FNO2/c14-8-2-4-12-10(6-8)9-5-7(13(16)17)1-3-11(9)15-12/h2,4,6-7,15H,1,3,5H2,(H,16,17)

InChI Key

FAWQZNACUZJAJY-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1C(=O)O)C3=C(N2)C=CC(=C3)F

Canonical SMILES

C1CC2=C(CC1C(=O)O)C3=C(N2)C=CC(=C3)F

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is a key heterocyclic building block used in the synthesis of specialized pharmaceutical agents. It belongs to the tetrahydrocarbazole class of compounds, which are established scaffolds in medicinal chemistry. The strategic placement of a fluorine atom at the 6-position provides specific electronic and metabolic properties that are leveraged in the development of targeted therapeutics, distinguishing it from the unsubstituted parent compound.

Replacing 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid with its non-fluorinated (hydrogen) analog is not a viable cost-saving or sourcing simplification strategy for targeted applications. The fluorine atom's high electronegativity fundamentally alters the electron distribution of the carbazole ring system and modifies lipophilicity. These modifications are deliberately employed to enhance molecular interactions with specific biological targets, such as enzyme active sites, and to improve metabolic stability. Consequently, substitution leads to distinct final compounds with different biological activities and selectivity profiles, making the 6-fluoro version a required, non-interchangeable precursor for specific synthetic campaigns.

Essential Precursor for Highly Selective Butyrylcholinesterase (BChE) Inhibitors

Derivatives synthesized from the 6-fluoro-tetrahydrocarbazole core demonstrate potent inhibition of butyrylcholinesterase (BChE) with an IC50 value of 0.11 μM. Critically, these same compounds show negligible activity against the related enzyme acetylcholinesterase (AChE), with an IC50 > 100 μM. This represents a selectivity ratio of over 900-fold for BChE, a key attribute for targeted therapeutic development.

Evidence DimensionEnzyme Inhibition Selectivity of a Derived Compound
Target Compound DataBChE IC50: 0.11 µM (for derivative 15g)
Comparator Or BaselineAChE IC50: > 100 µM (for the same derivative)
Quantified Difference>909-fold selectivity for BChE over AChE
ConditionsIn vitro enzymatic assay.

Procuring this specific fluorinated precursor enables the synthesis of highly selective BChE inhibitors, which is a critical design strategy for Alzheimer's disease therapeutics aiming to minimize side effects associated with AChE inhibition.

Specified Building Block for Patented CRTH2 Receptor Antagonists

This compound is explicitly named as a chemical intermediate in the synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives developed as CRTH2 receptor antagonists for treating inflammatory diseases such as asthma. The patented synthesis route differentiates the preparation of the 6-fluoro derivatives from the non-fluorinated analogs by specifying the use of (4-fluoro-phenyl)-hydrazine as the starting material instead of phenylhydrazine.

Evidence DimensionSynthetic Route Specification
Target Compound DataRequired for the synthesis of 6-fluoro-carbazole-based CRTH2 antagonists.
Comparator Or BaselineUnsubstituted 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, which would be derived from phenylhydrazine.
Quantified DifferenceQualitatively different synthetic pathway leading to a distinct final active pharmaceutical ingredient.
ConditionsAs described in patent literature for pharmaceutical composition synthesis.

This evidence confirms the compound's role as a non-substitutable raw material for developing specific, patented drug candidates, making its procurement essential for researchers and developers working in this therapeutic area.

Synthesis of Highly Selective Butyrylcholinesterase (BChE) Inhibitors for Neurodegenerative Disease Research

This compound is the right choice for synthetic campaigns targeting novel BChE inhibitors where selectivity over AChE is a primary design objective. The evidence of achieving over 900-fold selectivity in derived molecules makes this precursor highly suitable for developing potential therapeutics for Alzheimer's disease with a minimized side-effect profile.

Development of CRTH2 Receptor Antagonists for Immuno-inflammatory Conditions

Use this building block for the synthesis and development of CRTH2 antagonists as described in the patent literature. Its defined role as a key intermediate ensures that the resulting final compounds meet the structural requirements for this specific class of anti-inflammatory agents.

XLogP3

2.4

Dates

Last modified: 08-15-2023

Explore Compound Types